molecular formula C18H20FN5OS B283258 ({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

Cat. No.: B283258
M. Wt: 373.4 g/mol
InChI Key: UZDHHHBPUMWJBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a combination of fluorobenzyl, benzyl, and tetrazolyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzyl chloride with 2-hydroxybenzylamine to form the intermediate 2-[(4-fluorobenzyl)oxy]benzylamine. This intermediate is then reacted with 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine
  • N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amine

Uniqueness

({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C18H20FN5OS

Molecular Weight

373.4 g/mol

IUPAC Name

N-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C18H20FN5OS/c1-24-18(21-22-23-24)26-11-10-20-12-15-4-2-3-5-17(15)25-13-14-6-8-16(19)9-7-14/h2-9,20H,10-13H2,1H3

InChI Key

UZDHHHBPUMWJBN-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCNCC2=CC=CC=C2OCC3=CC=C(C=C3)F

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=CC=CC=C2OCC3=CC=C(C=C3)F

Origin of Product

United States

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